3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine
CAS No.: 375858-04-1
Cat. No.: VC8428243
Molecular Formula: C16H18BNO2
Molecular Weight: 267.1 g/mol
* For research use only. Not for human or veterinary use.
![3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]Pyridine - 375858-04-1](/images/structure/VC8428243.png)
Specification
CAS No. | 375858-04-1 |
---|---|
Molecular Formula | C16H18BNO2 |
Molecular Weight | 267.1 g/mol |
IUPAC Name | 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine |
Standard InChI | InChI=1S/C16H18BNO2/c1-16(2)11-19-17(20-12-16)15-7-3-5-13(9-15)14-6-4-8-18-10-14/h3-10H,11-12H2,1-2H3 |
Standard InChI Key | LFHJGDVGEUUVDD-UHFFFAOYSA-N |
SMILES | B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C3=CN=CC=C3 |
Canonical SMILES | B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine (CAS: 375858-04-1) integrates a pyridine ring with a dioxaborinane moiety through a phenyl linker. The dioxaborinane group consists of a six-membered ring containing two oxygen atoms and a boron center stabilized by 5,5-dimethyl substituents, which enhance steric protection and chemical stability .
Key Structural Data:
Property | Value |
---|---|
IUPAC Name | 3-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine |
Molecular Formula | C₁₆H₁₈BNO₂ |
Molecular Weight | 275.13 g/mol |
InChI | InChI=1S/C16H18BNO2/c1-16(2)11-19-17(20-12-16)15-7-3-5-13(9-15)14-6-4-8-18-10-14/h3-10H,11-12H2,1-2H3 |
InChIKey | LFHJGDVGEUUVDD-UHFFFAOYSA-N |
The planar pyridine ring facilitates π-π stacking interactions, while the boron center enables covalent bonding with nucleophiles, making the compound reactive in cross-coupling reactions .
Synthesis and Manufacturing
Ruthenium-Catalyzed Cross-Coupling
A robust synthesis route involves ruthenium-catalyzed cross-coupling of ketones with organoboronates. As demonstrated by Kogure and Ueno, enamine intermediates generated in situ undergo alkenyl C–N bond cleavage to form arylboronates . For 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine, the reaction proceeds via:
-
Enamine Formation: Condensation of 3-acetylpyridine with amines.
-
Borylation: Reaction with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of [RuCl₂(p-cymene)]₂ and Xantphos.
-
Purification: Flash chromatography (hexane/EtOAc) yields the product in >90% purity .
Optimized Reaction Conditions:
Parameter | Value |
---|---|
Catalyst | [RuCl₂(p-cymene)]₂ (5 mol%) |
Ligand | Xantphos (10 mol%) |
Solvent | Toluene |
Temperature | 100°C |
Time | 24 h |
Applications in Material Science
Organic Semiconductors
The compound’s conjugated system and boron-mediated electron deficiency make it ideal for electron-transport layers in OLEDs. Its HOMO (-5.8 eV) and LUMO (-2.6 eV) levels, calculated via DFT, align with common electrode materials, ensuring efficient charge injection .
Optoelectronic Devices
In perovskite solar cells, 3-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]pyridine acts as a hole-blocking layer, reducing recombination losses. Devices incorporating this material achieve power conversion efficiencies (PCE) of 18.7%, surpassing conventional alternatives .
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, suitable for high-temperature processing in device fabrication .
Thermal and Solubility Data:
Property | Value |
---|---|
Melting Point | 142–144°C |
Solubility | DMSO > DMF > THF |
LogP | 2.8 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H), 7.85–7.75 (m, 2H), 7.45–7.30 (m, 4H), 3.77 (s, 4H), 1.03 (s, 6H) .
Condition | Recommendation |
---|---|
Temperature | 2–8°C (desiccated) |
Shelf Life | 24 months |
Future Research Directions
-
Catalytic Applications: Exploring asymmetric catalysis using chiral derivatives.
-
Polymer Chemistry: Incorporating the compound into conjugated polymers for flexible electronics.
-
Biological Imaging: Leveraging boron’s neutron capture ability for boron neutron capture therapy (BNCT).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume